molecular formula C10H10IN3 B13296296 3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13296296
M. Wt: 299.11 g/mol
InChI Key: OUBUOPHYRIWPSX-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1137457-74-9) is a pyrazole derivative featuring a methyl group at the 1-position and a 2-iodophenyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₉H₈IN₃, with a monoisotopic mass of 309.98 g/mol.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

5-(2-iodophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3

InChI Key

OUBUOPHYRIWPSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and acetylacetone.

    Formation of Intermediate: The first step involves the reaction of 2-iodoaniline with acetylacetone in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring. This step is usually carried out under reflux conditions in an appropriate solvent like ethanol.

    Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles. Conditions may involve the use of catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

    Oxidation and Reduction: Products include oxides or reduced forms of the compound.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Key Structural and Electronic Differences
Compound Name Substituent (Position) 1-Position Group Molecular Formula Key Properties/Applications
3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine 2-Iodophenyl (3) Methyl C₉H₈IN₃ High lipophilicity; potential radioimaging applications
3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1017781-35-9) 3-Iodophenyl (3) Phenyl C₁₅H₁₂IN₃ Enhanced steric hindrance; iodine’s para position may alter binding affinity
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 2,4-Difluorophenyl (1) Methyl C₁₀H₉F₂N₃ Increased polarity due to fluorine; improved metabolic stability
3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine 2-Trifluoromethyl (3) H C₁₀H₈F₃N₃ Strong electron-withdrawing effects; potential kinase inhibition
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl (3) Methyl C₁₀H₁₀ClN₃ Moderate lipophilicity; intermediate in heterocyclic synthesis

Key Observations :

  • Iodine vs.
  • Substituent Position : The ortho-iodine in the target compound may induce steric hindrance, whereas meta-iodine in 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine allows for distinct binding modes in biological targets .
  • Electron Effects : Trifluoromethyl groups () withdraw electron density, contrasting with iodine’s mild electron-donating resonance effects, which could modulate reactivity in nucleophilic substitution or cross-coupling reactions.

Insights :

  • Reductive amination (e.g., NaBH₄ reduction of imines) is a common strategy for N-alkylated pyrazoles (). For the target compound, analogous methods using 2-iodobenzaldehyde could be hypothesized, though iodine’s bulk may necessitate longer reaction times or elevated temperatures.
  • Solvent-free conditions () improve atom economy, while MgSO₄ as a drying agent () simplifies purification.

Structural and Crystallographic Considerations

  • Hydrogen Bonding: highlights the role of hydrogen bonding in crystal packing.
  • Software for Analysis : Tools like SHELX () and WinGX () are critical for resolving structural features, particularly for heavy-atom-containing compounds like iodinated pyrazoles.

Biological Activity

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of iodine in its structure may enhance its reactivity and biological interactions, making it a candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer research.

  • Molecular Formula : C10H10N4I
  • Molecular Weight : Approximately 300.12 g/mol
  • Structure : The compound features a pyrazole ring substituted with a 2-iodophenyl group and a methyl group at the 1-position, which influences its biological properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR.

A study demonstrated that certain pyrazole derivatives effectively inhibited tumor growth in vitro and in vivo, suggesting their potential as antitumor agents . The structural modifications, including halogenation, can lead to enhanced potency against specific cancer types.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

In comparative studies, this compound showed promising results with IC50 values indicating effective inhibition of COX enzymes, which correlates with reduced inflammatory markers in experimental models . These findings suggest that this compound could be developed further for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. Preliminary studies indicate that compounds similar to this compound exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

Substituent Effect on Activity
Iodine (I)Enhances reactivity and binding affinity
Methyl (CH₃)Modulates lipophilicity and solubility
Pyrazole RingProvides a pharmacophore for enzyme interaction

Case Studies

  • Antitumor Efficacy : A recent study evaluated the antitumor effects of several pyrazole derivatives, including this compound, against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
  • Inflammatory Models : In animal models of inflammation, the compound demonstrated significant reduction in paw edema and inflammatory cytokines when compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

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